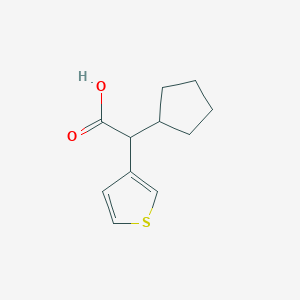

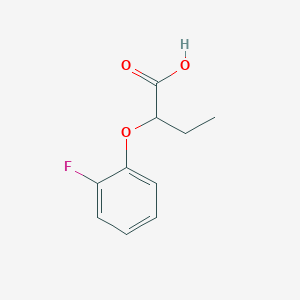

2-Cyclopentyl-2-(thiophen-3-yl)acetic acid

Overview

Description

“2-Cyclopentyl-2-(thiophen-3-yl)acetic acid” is a chemical compound that is functionally related to acetic acid . It is a member of thiophenes and a monocarboxylic acid . It is an organosulfur compound .

Synthesis Analysis

The synthesis of a similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This process was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The structure of a similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was analyzed using 1H and 13C NMR spectroscopic studies .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed using various techniques. For example, the synthesis of a similar compound involved a N-acylation reaction .Scientific Research Applications

Anticancer Activity

The thiophene acetyl salicylic acid esters, structurally similar to 2-Cyclopentyl-2-(thiophen-3-yl)acetic acid, have been studied for their anticancer properties. Specifically, derivatives of thiophene-2-acetic acid esters demonstrated cytotoxic effects against cancer cell lines, indicating potential in cancer treatment. The ortho-isomer of these compounds induced cell death and was more potent than the para-isomer in colon cancer cell lines (Ünver & Cantürk, 2017).

Polymer and Electrochemical Applications

Thiophen-3-yl acetic acid derivatives, such as TAPE, have been used in the creation of conducting polymers. These polymers were synthesized through both electrochemical and chemical polymerization techniques. They have applications in areas like electrochromic devices, highlighting their utility in material science and electronics (Bingöl et al., 2005).

DNA Hybridization Sensors

Poly(thiophen-3-yl-acetic acid) derivatives have been utilized in the development of electrochemical sensors for DNA hybridization. This highlights their potential in biomedical and analytical applications, particularly in detecting specific DNA sequences (Cha et al., 2003).

Antibacterial and Antimycotic Activity

Some derivatives of thiophene-2-acetic acid have shown promising antibacterial and antimycotic activities. This suggests potential applications in developing new antimicrobial agents (Pitucha et al., 2010), (Wujec et al., 2004).

Future Directions

Thiophene-based analogs, like “2-Cyclopentyl-2-(thiophen-3-yl)acetic acid”, have attracted attention as precursors to functionalized derivatives of polythiophene . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the potential applications of these compounds in various fields, including medicinal chemistry.

properties

IUPAC Name |

2-cyclopentyl-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c12-11(13)10(8-3-1-2-4-8)9-5-6-14-7-9/h5-8,10H,1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDLAPLLTCRXFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CSC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3107650.png)

![1-Piperidinepropanoic acid, 4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-, methyl ester, (3R,4R)-](/img/structure/B3107652.png)

![(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B3107671.png)

![Butyl[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B3107674.png)

![N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B3107687.png)